molecular formula C₁₀H₁₄Cl₂N₂ B1142527 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride CAS No. 833458-83-6

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride

Cat. No.: B1142527
CAS No.: 833458-83-6
M. Wt: 233.14
InChI Key:
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Description

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 It is known for its unique structure, which includes a methanopyridoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the methanopyridoazepine ring system. The final step often involves the addition of hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Catharanthine: A structurally related compound with similar biological activity.

    (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride:

Uniqueness

6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is unique due to its specific ring structure and the presence of the methanopyridoazepine system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLPPFOKFWXLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10-Benzyl-4,10-diaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene (900 mg, 3.6 mmol) and HCO2NH4 (4 g) were dissolved in methanol (35 mL) and treated with Pd(OH)2/C (10 wt %, 200 mg). The mixture was stirred and warmed to reflux for 2 h, cooled, filtered through Celite™ and rinsed with methanol. The filtrate was stripped, slurried in dichloromethane and filtered through a fritted-glass filter. The filtrate was concentrated and azeotroped from methanol (2×50 mL). A sample of this material was isolate and found to melt at 104–105° C. The material was dissolved in methanol and treated with 3N HCl/EtOAc. This was concentrated and azeotroped from methanol (2×50 mL). This residue was dissolved in a minimum of methanol then Et2O until cloudy and allowed to stir for 60 h. Product was collected by filtration (370 mg, 52%). (TLC 1% NH4OH/7% MeOH/dichloromethane Rf 0.18); 1H NMR (400 MHz, CDCl3) δ 8.88 (s, 1H), 8.83 (d, J=5.9 Hz, 1H), 8.16 (d, J=5.9 Hz, 1H), 3.75 (m, 2H), 3.60 (m, 2H), 3.40 (d, J=12.4 Hz, 2H), 2.57 (m, 1H), 2.34 (d, J=12.0 Hz, 1H); 13C NMR (100 MHz, CDCl3, free base) δ 151.4, 149.5, 144.5, 137.7, 119.7, 45.8, 45.2, 41.0, 38.4, 36.4; GCMS m/z 160 (M)+; Anal. Calcd. for C10H12N22. HCl: C, 51.52; H, 6.05; N, 12.02. Found C, 51.35; H, 6.05; N, 12.05.
Name
10-Benzyl-4,10-diaza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four

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